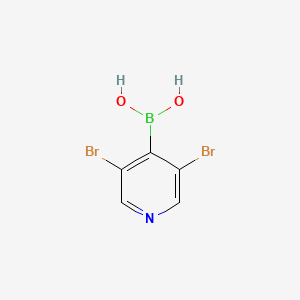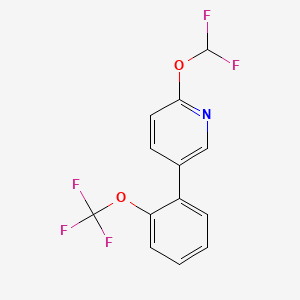
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFTP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterases and histone deacetylases, which play a role in cancer cell growth and inflammation. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis, and exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate multiple targets involved in disease progression. However, this compound also has some limitations, including its low solubility and stability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, including the optimization of its synthesis method to improve yield and purity, as well as the development of new analogs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Future research may also focus on the development of new drug delivery systems for this compound to improve its solubility and stability.
Synthesis Methods
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can be synthesized using a multistep process that involves the reaction of 2,5-difluoropyridine with 2-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with difluoromethoxy methyl ether to yield this compound. The synthesis process has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine has been studied for its potential applications in the field of medicinal chemistry, specifically as a candidate for the development of new drugs. Its unique chemical structure and properties make it a promising compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent activity against cancer cells, indicating its potential as an anticancer agent. Additionally, this compound has been studied for its anti-inflammatory and neuroprotective effects, suggesting its potential for the treatment of inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWORZGWGBIMGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744603 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261836-74-1 |
Source


|
| Record name | 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

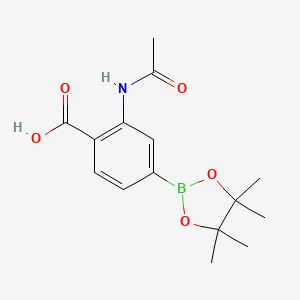
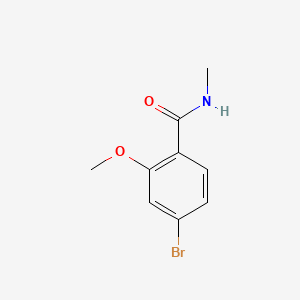
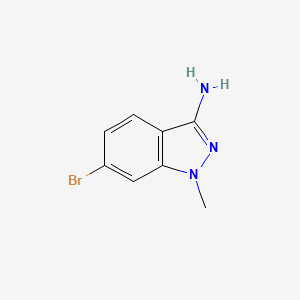

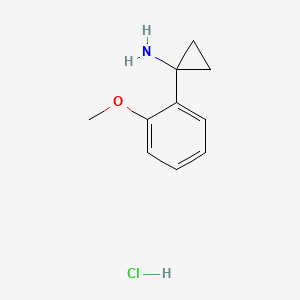
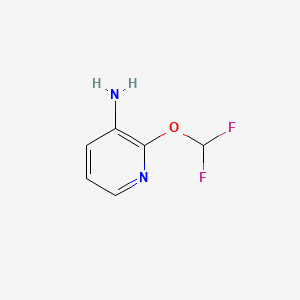

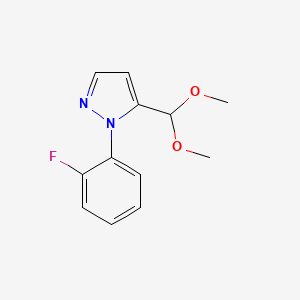
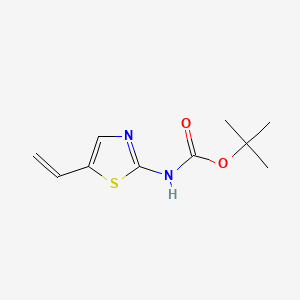
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
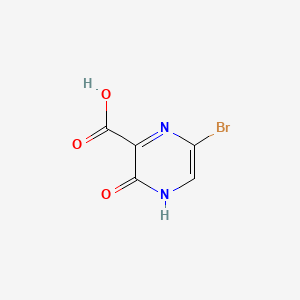

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
